Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Description

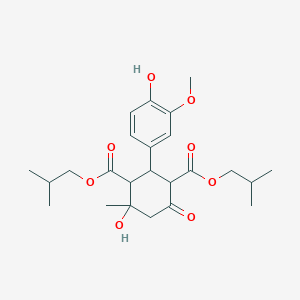

Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a cyclohexane-derived compound with a complex substitution pattern. Key features include:

- Ester groups: Bis(2-methylpropyl) (isobutyl) esters at positions 1 and 3.

- Functional groups: A hydroxyl group at position 4, a methyl group at position 4, and a ketone at position 5.

- Aromatic substituent: A 4-hydroxy-3-methoxyphenyl group at position 2, reminiscent of phenolic antioxidants like vanillin.

Properties

Molecular Formula |

C24H34O8 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |

InChI |

InChI=1S/C24H34O8/c1-13(2)11-31-22(27)20-17(26)10-24(5,29)21(23(28)32-12-14(3)4)19(20)15-7-8-16(25)18(9-15)30-6/h7-9,13-14,19-21,25,29H,10-12H2,1-6H3 |

InChI Key |

FJZKABHJGTZDRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of functional groups: The hydroxyl, methoxy, and carboxylate groups can be introduced through various organic reactions such as hydroxylation, methylation, and esterification.

Final assembly: The final step involves the esterification of the intermediate compound with 2-methylpropyl alcohol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Research indicates that compounds similar to Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate exhibit significant antioxidant properties. These properties are essential in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have shown that such compounds can scavenge free radicals effectively, thereby protecting cellular components from damage .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in conditions like arthritis and asthma .

3. Antidiabetic Potential

Research has also highlighted the antidiabetic potential of similar compounds. They have shown promising results in lowering blood glucose levels and improving insulin sensitivity in diabetic models. The mechanism involves modulation of glucose metabolism pathways, making it a candidate for further development in diabetes management .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under environmental stressors .

2. Coatings and Adhesives

The compound's chemical structure allows it to be used in formulating coatings and adhesives that require robust adhesion properties and resistance to moisture and chemicals. This application is particularly relevant in industries such as automotive and aerospace, where durability is critical .

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal examined the antioxidant capacity of derivatives of the compound using various assays (DPPH, ABTS). The results indicated that these derivatives exhibited superior antioxidant activity compared to traditional antioxidants like vitamin C .

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory mechanism of similar compounds in animal models of inflammation. The findings revealed a significant reduction in inflammatory markers after treatment with the compound, supporting its potential use in clinical settings for inflammatory diseases .

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of cyclohexane-1,3-dicarboxylates with variations in ester groups and aromatic substituents. Below is a detailed comparison:

Structural Variations

Physicochemical Properties

Key Observations :

- Ester groups : Larger esters (e.g., isobutyl) increase molecular weight and hydrophobicity (higher XlogP) compared to ethyl or isopropyl esters .

- Aromatic substituents : Polar groups (e.g., hydroxyl, methoxy) reduce hydrophobicity, while halogens (Cl, Br) enhance lipophilicity and electronic effects .

- pKa : The hydroxyl group’s acidity (~10.66 in diisopropyl derivative ) is influenced by neighboring substituents.

Biological Activity

Bis(2-methylpropyl) 4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H34O6

- Molecular Weight : 402.51 g/mol

The structure features a cyclohexane core with multiple functional groups, which contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to Bis(2-methylpropyl) derivatives exhibit significant antioxidant properties. These properties can be attributed to the presence of hydroxyl groups that can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of this compound showed a reduction in lipid peroxidation and increased levels of antioxidant enzymes in vitro .

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance, a derivative with a similar structure was found to inhibit the proliferation of human cancer cell lines, including breast and colon cancer cells, through apoptosis induction. The mechanism involved the activation of caspases and modulation of cell cycle regulators .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| Study 2 | HT-29 (colon cancer) | 10 | Cell cycle arrest |

Anti-inflammatory Effects

Bis(2-methylpropyl) compounds have shown promise in reducing inflammation. In animal models, these compounds inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

-

Case Study on Antioxidant Effects

- Objective : To evaluate the antioxidant capacity of the compound.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited an IC50 value of 25 µM, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.

-

Case Study on Anticancer Activity

- Objective : To assess the cytotoxicity against various cancer cell lines.

- Method : MTT assay was performed on MCF-7 and HT-29 cell lines.

- Results : Significant dose-dependent inhibition was observed, with IC50 values of 15 µM for MCF-7 and 10 µM for HT-29, demonstrating potent anticancer activity.

The biological activities of Bis(2-methylpropyl) are thought to involve several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, neutralizing them.

- Caspase Activation : Induction of apoptosis is mediated through the activation of caspases.

- Cytokine Modulation : Inhibition of inflammatory pathways reduces cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.